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Compound Name:
(S)-2-(Acetylamino)-6-amino-N-

methylhexanamide

Cat. No.: B112868 Get Quote

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) represents a fundamental structural motif

frequently encountered in the study of post-translational modifications (PTMs), particularly

lysine acetylation. As a capped amino acid derivative, it mimics a single acetylated lysine

residue as it would appear within a larger polypeptide chain, with the N-terminal acetyl group

and C-terminal methylamide group neutralizing the respective termini.[1][2][3] This makes it an

invaluable tool for researchers in drug development and molecular biology. It serves as a

critical reference compound in analytical studies, a building block for more complex peptide

synthesis, and a probe for investigating the binding domains of "reader" proteins like

bromodomains, which specifically recognize acetylated lysine residues.[4]

This guide provides a comprehensive, technically-grounded pathway for the chemical synthesis

of Ac-Lys-NHMe. We will delve into the strategic considerations behind the synthetic design,

provide a detailed, step-by-step experimental protocol, and outline the necessary purification

and characterization methodologies. The causality behind each experimental choice is

explained to provide not just a procedure, but a field-proven framework for its successful

execution.

Part 1: Retrosynthetic Analysis and Strategic
Planning
The synthesis of a modified amino acid derivative like Ac-Lys-NHMe requires careful

management of three reactive functional groups: the α-amino group, the ε-amino group of the

lysine side chain, and the α-carboxyl group. A robust strategy hinges on the use of orthogonal
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protecting groups, which can be removed selectively under distinct chemical conditions without

affecting one another.[5][6]

Our retrosynthetic analysis identifies three key bonds to be formed:

C-terminal Amide Bond: Between the lysine carboxyl group and methylamine.

N-terminal Amide Bond: Between the lysine α-amino group and an acetyl source.

Side-Chain Functionality: The ε-amino group must remain free in the final product.

This leads to a forward synthesis strategy that begins with a differentially protected lysine

derivative. The most common and effective approach utilizes the Fluorenylmethyloxycarbonyl

(Fmoc) group for temporary protection of the α-amino group and the tert-Butoxycarbonyl (Boc)

group for "permanent" protection of the ε-amino group during chain assembly.[7][8] This

Fmoc/Boc strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is

equally effective in solution-phase synthesis for derivatives like Ac-Lys-NHMe.[8][9]

The Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc

group, while the Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA)

required to remove the Boc group.[5][8] This orthogonality is the key to the entire synthetic

sequence.

Part 2: The Synthetic Pathway: A Step-by-Step
Protocol
The synthesis proceeds in four primary stages starting from the commercially available Nα-

Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).

Overall Synthetic Workflow
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Caption: Overall synthetic pathway for Ac-Lys-NHMe.

Experimental Protocol
Step 1: C-Terminal Amidation with Methylamine

This step involves the activation of the carboxylic acid of Fmoc-Lys(Boc)-OH to facilitate

nucleophilic attack by methylamine. Carbodiimide reagents, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[10] The

addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical; it forms a

reactive HOBt-ester intermediate that enhances coupling efficiency and minimizes the risk of

racemization.[11]
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Activation: Dissolve Fmoc-Lys(Boc)-OH (1.0 eq) in an anhydrous polar aprotic solvent such

as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice

bath.

Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir for 30-60 minutes at 0 °C to

allow for the formation of the active ester.

Coupling: Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction

completion is confirmed by Thin Layer Chromatography (TLC).

Work-up: Dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution,

saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fmoc-Lys(Boc)-

NHMe.

Mechanism of EDC/HOBt Coupling
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Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Step 2: N-terminal Fmoc Group Deprotection

The Fmoc group is reliably removed under mild basic conditions using a solution of piperidine

in DMF.[5]

Dissolve the crude Fmoc-Lys(Boc)-NHMe from Step 1 in a 20% (v/v) solution of piperidine in

DMF.
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Stir at room temperature for 30 minutes. The progress can often be monitored by the

appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

Concentrate the reaction mixture under high vacuum to remove the bulk of the piperidine

and DMF.

Co-evaporate with a solvent like toluene to remove residual piperidine, yielding the crude

amine, H-Lys(Boc)-NHMe. This product is often used directly in the next step without further

purification.

Step 3: N-terminal Acetylation

The newly exposed α-amino group is acetylated using a simple and efficient acylating agent

like acetic anhydride.

Dissolve the crude H-Lys(Boc)-NHMe in an anhydrous solvent such as DCM.

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to

neutralize any residual acid and to act as a proton scavenger.

Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by

TLC.

Work-up: Dilute with DCM and wash with a mild acid (e.g., 5% citric acid), saturated sodium

bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate to yield crude Ac-Lys(Boc)-NHMe.

Step 4: Side-Chain Boc Group Deprotection

The final step is the removal of the acid-labile Boc group from the lysine side chain using a

strong acid like TFA.[7][8]

Dissolve the crude Ac-Lys(Boc)-NHMe in a cleavage cocktail, typically a mixture of TFA and

DCM (e.g., 50:50 v/v). Scavengers like triisopropylsilane (TIS) can be added to prevent side
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reactions if sensitive residues were present, though it is less critical for this specific

molecule.

Stir the solution at room temperature for 1-2 hours.

Remove the TFA and DCM by rotary evaporation or by blowing a stream of nitrogen over the

solution.

Triturate the resulting oil or solid with cold diethyl ether to precipitate the product as a TFA

salt.

Collect the solid by filtration or centrifugation and wash with cold ether. Dry under vacuum to

yield the crude final product, Ac-Lys-NHMe.

Part 3: Purification and Characterization
Purification of the final product is essential to remove byproducts and unreacted starting

materials. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method

of choice for this purpose.

Purification Protocol:

Dissolve the crude product in a minimal amount of the mobile phase (e.g.,

water/acetonitrile mixture).

Purify on a C18 column using a gradient of acetonitrile in water, with 0.1% TFA added to

both solvents to improve peak shape and ensure the product remains protonated.

Collect fractions corresponding to the main product peak.

Confirm the identity of the fractions using mass spectrometry.

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder

(TFA salt).

Characterization: The identity and purity of the final Ac-Lys-NHMe product must be confirmed

by analytical techniques.
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High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure and the successful removal of the protecting groups.

Analytical RP-HPLC: To assess the final purity, which should typically be >95% for

research applications.

Data Summary Table
Parameter Expected Value

Chemical Formula C₉H₁₉N₃O₂

Molecular Weight 201.27 g/mol [12][13]

Monoisotopic Mass 201.14773 g/mol

HRMS (ESI+) [M+H]⁺ m/z 202.1550

Purity (by HPLC) >95%

Appearance White to off-white powder[13]

Conclusion
The synthesis of Ac-Lys-NHMe is a straightforward yet illustrative example of modern peptide

and amino acid chemistry. The success of the synthesis relies on a robust orthogonal

protecting group strategy, centered on the Fmoc/Boc pair, which allows for the sequential and

selective modification of the N-terminus, C-terminus, and side chain. The protocols detailed in

this guide, utilizing standard coupling reagents and deprotection conditions, provide a reliable

and reproducible pathway for obtaining high-purity Ac-Lys-NHMe suitable for advanced

research in epigenetics, proteomics, and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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